molecular formula C18H21N5S B2559742 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 339106-50-2

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2559742
CAS No.: 339106-50-2
M. Wt: 339.46
InChI Key: HXRSZJRANBSCOA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .

Mode of Action

This compound interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .

Biochemical Pathways

The action of this compound affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .

Pharmacokinetics

The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with guanidine to construct the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency while minimizing by-products. Scale-up processes often employ continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • Imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-a]pyridines

Uniqueness

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with piperidino and methylsulfanyl groups makes it a versatile scaffold for drug development and other applications .

Biological Activity

1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 339106-50-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N5S
  • Molecular Weight : 345.46 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperidine substituent and a methylsulfanyl group, which are critical for its biological activity.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. In particular, it has been noted for its ability to inhibit mono-ADP-ribosyltransferase toxins, which are critical virulence factors produced by pathogenic bacteria. This inhibition can disrupt the pathogens' ability to compromise host cells, thus providing a therapeutic avenue for bacterial infections .

The biological activity of this compound is primarily attributed to:

  • Competitive Inhibition : The compound competes with substrates for binding sites on target enzymes.
  • Structural Interactions : The presence of the piperidine ring enhances binding affinity through van der Waals interactions and hydrogen bonding with enzyme active sites.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antiviral Screening : A study screened various pyrazolo derivatives against viral enzymes and found that modifications to the piperidine moiety significantly affected inhibitory potency. Compounds with similar structures to our compound showed IC50 values in the low micromolar range against specific viral targets .
  • Bacterial Resistance : Another research effort focused on the anti-virulence properties of compounds like this compound. It was found that these compounds could effectively protect host cells from bacterial toxins by inhibiting their enzymatic activity .

Data Tables

PropertyValue
Molecular FormulaC18H21N5S
Molecular Weight345.46 g/mol
CAS Number339106-50-2
Antiviral IC50 (example)Low μM range
Enzyme TargetMono-ADP-ribosyltransferase

Properties

IUPAC Name

1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSZJRANBSCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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